molecular formula C43H64N4O21 B13708533 Mal-NO2-Ph-PEG12-NHS

Mal-NO2-Ph-PEG12-NHS

Cat. No.: B13708533
M. Wt: 973.0 g/mol
InChI Key: XJAJLTDNLXBATM-UHFFFAOYSA-N
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Description

Mal-NO2-Ph-PEG12-NHS is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-NO2-Ph-PEG12-NHS is synthesized through a series of chemical reactions that involve the conjugation of a maleimide group and a nitrophenyl group to a PEG chain, which is then linked to an N-hydroxysuccinimide (NHS) ester. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as column chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Mal-NO2-Ph-PEG12-NHS undergoes several types of chemical reactions, including:

    Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

    Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

    Reagents: Primary amines, thiol-containing compounds.

    Conditions: Mild temperatures (room temperature to 37°C), anhydrous solvents, and neutral to slightly basic pH (7-8).

Major Products

The major products formed from these reactions are amide and thioether bonds, which are crucial for the formation of stable PROTAC molecules .

Scientific Research Applications

Mal-NO2-Ph-PEG12-NHS is widely used in scientific research, particularly in the development of PROTACs. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the selective degradation of target proteins in cellular studies.

    Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.

    Industry: Employed in the development of novel drug delivery systems .

Mechanism of Action

Mal-NO2-Ph-PEG12-NHS functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The maleimide group reacts with thiol groups on the target protein, while the NHS ester reacts with primary amines on the E3 ligase .

Comparison with Similar Compounds

Similar Compounds

    Maleimide-PEG-NHS: Another PEG-based linker with similar functional groups.

    SM(PEG)n Crosslinkers: Heterobifunctional crosslinkers with NHS ester and maleimide groups

Uniqueness

Mal-NO2-Ph-PEG12-NHS is unique due to its specific design for PROTAC applications, providing a balance of stability, reactivity, and solubility that is optimized for selective protein degradation .

Properties

Molecular Formula

C43H64N4O21

Molecular Weight

973.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[4-(2,5-dioxopyrrol-1-yl)-3-nitrophenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C43H64N4O21/c48-38(34-35-1-2-36(37(33-35)47(54)55)45-39(49)3-4-40(45)50)44-8-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-43(53)68-46-41(51)5-6-42(46)52/h1-4,33H,5-32,34H2,(H,44,48)

InChI Key

XJAJLTDNLXBATM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]

Origin of Product

United States

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